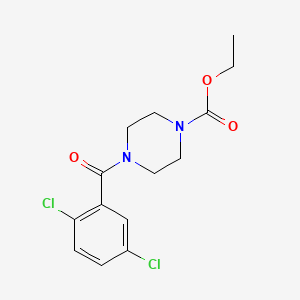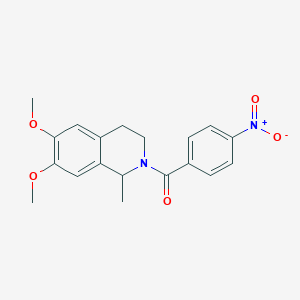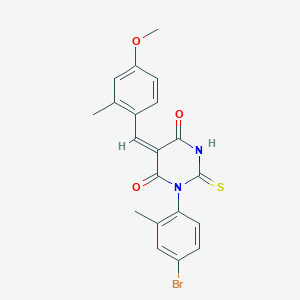
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide, also known as GW501516, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to stimulate fatty acid oxidation and improve endurance performance.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and glucose homeostasis. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased endurance performance. In addition, activation of PPARδ by this compound improves insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased fatty acid oxidation, mitochondrial biogenesis, and endurance performance. In animal models of obesity and type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which leads to inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its ability to improve endurance performance and metabolic parameters in animal models of metabolic disorders. This compound is also relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
For research on 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include exploring its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and aging. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acid chloride to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer treatment. In sports performance enhancement, this compound has been shown to improve endurance performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHBTVHFSBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
